molecular formula C7H7Cl2N B146540 2,4-Dichlorobenzylamine CAS No. 95-00-1

2,4-Dichlorobenzylamine

Cat. No. B146540
CAS RN: 95-00-1
M. Wt: 176.04 g/mol
InChI Key: SJUKJZSTBBSGHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichlorobenzylamine is a chemical compound that is structurally related to benzylamine with two chlorine atoms substituted at the 2 and 4 positions of the benzene ring. While the provided papers do not directly discuss 2,4-Dichlorobenzylamine, they do provide insights into similar compounds and their properties, which can be used to infer some aspects of 2,4-Dichlorobenzylamine.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of an amine with other chemical reagents. For example, 4-chlorobenzylamine reacts with various organic acids to form molecular salts, as described in paper . Similarly, 2,4-dichloroacetophen was synthesized from 1,3-dichlorobenzene and acetic anhydride . These methods suggest that 2,4-Dichlorobenzylamine could potentially be synthesized through a halogenation reaction followed by an amination process.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,4-Dichlorobenzylamine has been determined using X-ray diffraction. For instance, the structure of 2,6-dichloro-4′-N,N-diethylaminoazobenzene was solved by direct methods and refined to show non-planar geometry with significant molecular parameters . The molecular structure of 4-chlorobenzylammonium nitrate was also determined, showing the phenyl ring and the nitro group to be coplanar . These findings suggest that 2,4-Dichlorobenzylamine may also exhibit a non-planar structure due to the presence of substituents on the aromatic ring.

Chemical Reactions Analysis

The chemical reactions involving chlorobenzylamine derivatives often result in the formation of salts or other derivatives. For example, the reaction of 4-chlorobenzylamine with organic acids leads to a variety of molecular salts with different supramolecular structures . Dichlorobenzamide derivatives were synthesized from reactions of arylamine compounds with dichlorobenzoyl chloride . These reactions indicate that 2,4-Dichlorobenzylamine could also react with acids and other reagents to form new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 2,4-Dichlorobenzylamine can be inferred from the properties of similar compounds. The melting points, crystal packing, and hydrogen bonding interactions of the salts formed from 4-chlorobenzylamine and organic acids were reported . The crystal structure of 2,4-diacetyl-3-(2-chlorophenyl)-5-hydroxy-5-methyl-N-(4-methylphenyl)-1-cyclohexenylamine showed intramolecular hydrogen bonds . These properties suggest that 2,4-Dichlorobenzylamine may also exhibit specific melting points, crystal packing, and hydrogen bonding patterns.

Scientific Research Applications

1. Herbicide Toxicology and Mutagenicity

2,4-Dichlorophenoxyacetic acid (2,4-D), closely related to 2,4-Dichlorobenzylamine, has been extensively studied for its toxicological and mutagenic properties. Research has focused on its impact on occupational risk, neurotoxicity, herbicide resistance, and effects on non-target aquatic species. Molecular biology, particularly gene expression, and pesticide degradation studies are suggested as future research directions (Zuanazzi, Ghisi, & Oliveira, 2020).

2. Chemical Reactions and Catalysis

Studies on 2,4-dinitrochlorobenzene, a compound structurally similar to 2,4-Dichlorobenzylamine, have contributed to the understanding of base catalysis in nucleophilic aromatic substitution reactions. These studies have implications for chemical synthesis and reaction mechanisms (Ross, 1969).

3. Algicidal Activity

Research on dichlorobenzylamine derivatives, including 2,4-Dichlorobenzylamine, has explored their algicidal activity against harmful red tides. Certain derivatives demonstrated high effectiveness in controlling harmful algae species without harming target organisms like water fleas and zebrafish (Choi et al., 2016).

4. Antimycobacterial Properties

Benzylamines, including variants of 2,4-Dichlorobenzylamine, have been synthesized and evaluated for their antimycobacterial properties. Certain compounds showed significant inhibitory effects on Mycobacterium tuberculosis, indicating potential applications in treating bacterial infections (Meindl, von Angerer, Schönenberger, & Ruckdeschel, 1984).

5. Genotoxicity Evaluation

The genetic toxicity of 2,4-D and its derivatives, including 2,4-Dichlorobenzylamine, has been investigated in mammalian cell cultures. Studies have focused on the induction of chromosomal aberrations and mutations, contributing to understanding the genotoxic potential of these compounds (Gollapudi, Charles, Linscombe, Day, & Bus, 1999).

6. Insight into Herbicidal Mode of Action

Research on 2,4-Dichlorophenoxyacetic acid, closely related to 2,4-Dichlorobenzylamine, has provided insights into its mode of action as a herbicide. Understanding the physiological processes, perception, and signal transduction under herbicide treatment has implications for agricultural practices and environmental management (Song, 2014).

7. Chemical Synthesis and Derivatives

Research on the synthesis of phenylacetic acid derivatives, including 2,4-Dichlorophenylacetic acid, a derivative of 2,4-Dichlorobenzylamine, has contributed to the development of new methods in organic synthesis. This research has implications for the pharmaceutical and chemical industries (Li, Zhang, Liu, & Liu, 2019).

8. Environmental Impact and Removal Strategies

Studies on 2,4-Dichlorophenoxyacetic acid have investigated its environmental impact and developed strategies for its removal from polluted water sources. This research is crucial for environmental conservation and public health (EvyAliceAbigail, MelvinSamuel, Needhidasan, & Ramalingam, 2017).

Safety And Hazards

2,4-Dichlorobenzylamine is known to cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it . In case of ingestion or contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

(2,4-dichlorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUKJZSTBBSGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059115
Record name Benzenemethanamine, 2,4-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichlorobenzylamine

CAS RN

95-00-1
Record name 2,4-Dichlorobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichlorobenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dichlorobenzylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25064
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenemethanamine, 2,4-dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenemethanamine, 2,4-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichlorobenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.166
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DICHLOROBENZYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL3J7NC8YC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichlorobenzylamine
Reactant of Route 2
2,4-Dichlorobenzylamine
Reactant of Route 3
2,4-Dichlorobenzylamine
Reactant of Route 4
2,4-Dichlorobenzylamine
Reactant of Route 5
Reactant of Route 5
2,4-Dichlorobenzylamine
Reactant of Route 6
2,4-Dichlorobenzylamine

Citations

For This Compound
138
Citations
S ÜNSALAN, M ÜLGEN - dergi.fabad.org.tr
N, N-dibenzyl-2, 4-dichlorobenzylanıine (T3), were chosen as substrates and tlıeir in vitro hepatic 111icroson1al ınetabolic studies were carried out. Tlıe a; nı was to establish whether N-…
Number of citations: 0 dergi.fabad.org.tr
D Haddenham, L Pasumansky, J DeSoto… - The Journal of …, 2009 - ACS Publications
Diisopropylaminoborane [BH 2 N(iPr) 2 ] in the presence of a catalytic amount of lithium borohydride (LiBH 4 ) reduces a large variety of aliphatic and aromatic nitriles in excellent yields. …
Number of citations: 119 pubs.acs.org
NA Al-Masoudi, FB Issa, W Pfleiderer… - … , Nucleotides & Nucleic …, 1995 - Taylor & Francis
Glycosylation of the silylated 5-bromo- and 5-benzylmercapto-6-azauracil 1 and 2, respectively, with the acylated sugar 3 afforded 1-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-ß-D-…
Number of citations: 6 www.tandfonline.com
H Koshima, Y Ide, S Yamasaki… - The Journal of Physical …, 2009 - ACS Publications
Changes in the surface morphology of salt crystals composed of 4-(2,5-diisopropylbenzoyl)benzoic acid with (S)-phenylethylamine and 2,4-dichlorobenzylamine were observed upon …
Number of citations: 7 pubs.acs.org
H Koshima, H Kawanishi, M Nagano, H Yu… - The Journal of …, 2005 - ACS Publications
Absolute asymmetric photocyclization of isopropylbenzophenone derivatives was achieved by means of a cocrystal approach. Three chiral salt crystals formed by carboxylic acid …
Number of citations: 45 pubs.acs.org
SL Shapiro, ES Isaacs, V Bandurco… - Journal of Medicinal …, 1962 - ACS Publications
Introduction of halogen on the phenyl ring of primary aralkylamines lowers basicity relative to the unsubstituted amine. With the benzylamines this trend increases with theatomic weight …
Number of citations: 12 pubs.acs.org
IN Gracheva, DI Ioffina, AI Tochilkin… - Pharmaceutical Chemistry …, 1991 - Springer
The search for new selective inhibitors of monoamine oxidase (MAO) among quinoline derivatives has taken on special interest in recent years in connection with the modern …
Number of citations: 2 link.springer.com
AR Surrey, AJ Olivet, SO Winthrop… - Journal of the American …, 1956 - ACS Publications
A series of N-(2-alkoxyethyl)-N-beuzyldichloroacetamides and N-(3-alkoxypropyl)-N-benzyldichloroacetamides were prepared by dichloroacylation of the appropriate aminoethers. The …
Number of citations: 5 pubs.acs.org
WC Jolin, J Sullivan, D Vasudevan… - … Science & Technology, 2016 - ACS Publications
Column chromatography was evaluated as a method to obtain organic cation sorption isotherms for environmental solids while using the peak skewness to identify the linear range of …
Number of citations: 21 pubs.acs.org
G Homerin, D Baudelet, P Dufrenoy, B Rigo, E Lipka… - Tetrahedron …, 2016 - Elsevier
The catalytic activity of zirconium (IV) chloride (ZrCl 4 ) versus conventional catalysts (PTSA or HCl) for the amidation of methyl-pyroglutamate derivatives was investigated. In this study …
Number of citations: 18 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.